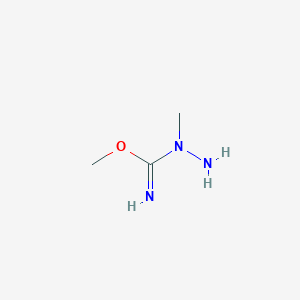
Methyl 1-methylhydrazine-1-carboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methylhydrazine-1-carboximidate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylhydrazine-1-carboximidate typically involves the reaction of methylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the reaction of methylhydrazine with methyl isocyanate, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.
科学研究应用
Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.
Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carboximidate group.
1,1-Dimethylhydrazine: Another hydrazine derivative with two methyl groups attached to the nitrogen atom.
Hydrazine: The parent compound of hydrazine derivatives, with a wide range of applications in chemistry and industry.
Uniqueness
Methyl 1-methylhydrazine-1-carboximidate is unique due to the presence of both a methyl group and a carboximidate group, which confer distinct reactivity and properties compared to other hydrazine derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler hydrazine compounds.
属性
CAS 编号 |
90708-24-0 |
|---|---|
分子式 |
C3H9N3O |
分子量 |
103.12 g/mol |
IUPAC 名称 |
methyl N-amino-N-methylcarbamimidate |
InChI |
InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3 |
InChI 键 |
BIQCQFCFTXJQRY-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=N)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















